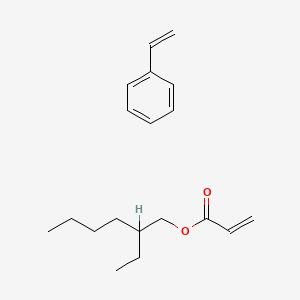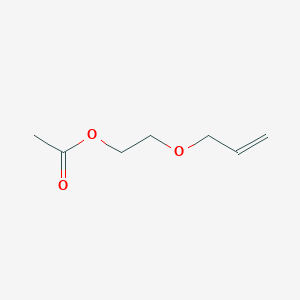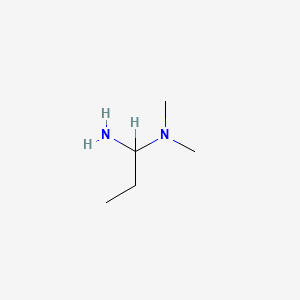
2-(2-シアノエトキシ)エチルアクリレート
概要
説明
2-(2-Cyanoethoxy)ethyl acrylate is an organic compound with the molecular formula C8H11NO3. It is a derivative of acrylic acid, where the acrylate group is esterified with 2-(2-cyanoethoxy)ethanol. This compound is known for its applications in polymer chemistry and materials science due to its reactive acrylate group and the presence of a cyano group, which can participate in various chemical reactions.
科学的研究の応用
2-(2-Cyanoethoxy)ethyl acrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers with specific properties.
Materials Science: Employed in the development of advanced materials, such as adhesives and coatings, due to its reactive acrylate group.
Biological Research: Investigated for its potential use in drug delivery systems and biomedical applications.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanoethoxy)ethyl acrylate typically involves the esterification of acrylic acid with 2-(2-cyanoethoxy)ethanol. This reaction can be catalyzed by acidic or basic catalysts. A common method involves the use of sulfuric acid as a catalyst, where the reactants are heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of 2-(2-Cyanoethoxy)ethyl acrylate can be achieved through continuous flow reactors, which allow for efficient and scalable synthesis. The use of biocatalysts, such as lipase enzymes, has also been explored to carry out the esterification in a solvent-free system, providing a more environmentally friendly approach .
化学反応の分析
Types of Reactions
2-(2-Cyanoethoxy)ethyl acrylate undergoes various types of chemical reactions, including:
Polymerization: The acrylate group can undergo free radical polymerization to form polymers and copolymers.
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acrylic acid and 2-(2-cyanoethoxy)ethanol.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Nucleophilic Substitution: Reagents like sodium ethoxide or potassium cyanide can be used to introduce different functional groups.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis reactions.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Nucleophilic Substitution: Derivatives with different functional groups replacing the cyano group.
Hydrolysis: Acrylic acid and 2-(2-cyanoethoxy)ethanol.
作用機序
The mechanism of action of 2-(2-Cyanoethoxy)ethyl acrylate primarily involves its reactive acrylate group, which can undergo polymerization and other chemical reactionsThese reactions enable the compound to form complex structures and materials with desired properties .
類似化合物との比較
Similar Compounds
- 2-Cyanoethyl acrylate
- 2-(2-Cyanoethoxy)ethyl methacrylate
- 2-(2-Cyanoethoxy)ethyl prop-2-enoate
Uniqueness
2-(2-Cyanoethoxy)ethyl acrylate is unique due to the presence of both an acrylate group and a cyano group, which provide a combination of reactivity and functionality. This dual functionality allows for the synthesis of a wide range of polymers and materials with tailored properties, making it a versatile compound in various fields of research and industry .
特性
IUPAC Name |
2-(2-cyanoethoxy)ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-2-8(10)12-7-6-11-5-3-4-9/h2H,1,3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSMWDVLDUDINY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00999086 | |
| Record name | 2-(2-Cyanoethoxy)ethyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00999086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7790-03-6 | |
| Record name | 2-(2-Cyanoethoxy)ethyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Cyanoethoxy)ethyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00999086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-CYANOETHOXY)ETHYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R78475AG5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


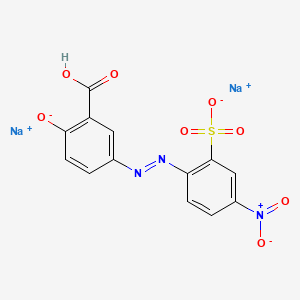

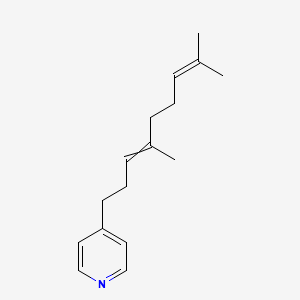

![Ethanaminium, 2-[[2-cyano-3-[4-[ethyl(phenylmethyl)amino]phenyl]-1-oxo-2-propen-1-yl]oxy]-N,N,N-trimethyl-, chloride (1:1)](/img/structure/B1620131.png)
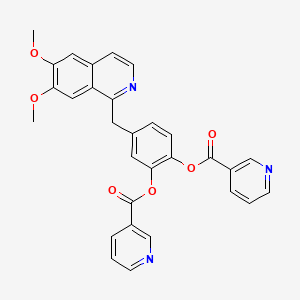
![BUTANOIC ACID, 3-OXO-, 2-[(1,3-DIOXOBUTOXY)METHYL]-2-ETHYL-1,3-PROPANDIYL ESTER](/img/structure/B1620135.png)

